molecular formula C10H19NO3S2 B12582747 Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate CAS No. 608523-08-6

Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate

Cat. No.: B12582747
CAS No.: 608523-08-6
M. Wt: 265.4 g/mol
InChI Key: WJNPSZCWSBEVOE-UHFFFAOYSA-N
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Description

Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate typically involves the reaction of ethyl 2-bromopropanoate with diethylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to modifications that affect their function. The carbonothioyl group plays a crucial role in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(ethoxycarbonothioyl)sulfanyl propanoate
  • Methyl 2-[(diethylamino)oxy]carbonothioyl}sulfanyl propanoate
  • Butyl 2-(ethoxycarbonothioyl)sulfanyl propanoate

Uniqueness

Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring precise molecular interactions and modifications .

Properties

CAS No.

608523-08-6

Molecular Formula

C10H19NO3S2

Molecular Weight

265.4 g/mol

IUPAC Name

ethyl 2-(diethylaminooxycarbothioylsulfanyl)propanoate

InChI

InChI=1S/C10H19NO3S2/c1-5-11(6-2)14-10(15)16-8(4)9(12)13-7-3/h8H,5-7H2,1-4H3

InChI Key

WJNPSZCWSBEVOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)OC(=S)SC(C)C(=O)OCC

Origin of Product

United States

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